5-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride
CAS No.:
Cat. No.: VC13833554
Molecular Formula: C12H16ClNO
Molecular Weight: 225.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16ClNO |
|---|---|
| Molecular Weight | 225.71 g/mol |
| IUPAC Name | 5-(2-methoxyphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride |
| Standard InChI | InChI=1S/C12H15NO.ClH/c1-14-12-7-3-2-6-11(12)10-5-4-8-13-9-10;/h2-3,5-7,13H,4,8-9H2,1H3;1H |
| Standard InChI Key | KTKDTQCEMYJHHM-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C2=CCCNC2.Cl |
| Canonical SMILES | COC1=CC=CC=C1C2=CCCNC2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
5-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride (C₁₂H₁₆ClNO) features a partially saturated pyridine ring fused to a 2-methoxyphenyl substituent. The tetrahydropyridine moiety adopts a boat conformation, with the methoxy group at the ortho position influencing electronic distribution and steric interactions. The hydrochloride salt formation protonates the nitrogen atom, enhancing solubility in polar solvents such as water and ethanol.
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 225.71 g/mol | |
| IUPAC Name | 5-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride | |
| SMILES | COC1=CC=CC=C1C2=CCCNC2.Cl | |
| InChIKey | KTKDTQCEMYJHHM-UHFFFAOYSA-N |
The methoxy group’s electron-donating effects increase aromatic ring electron density, potentially enhancing binding affinity to hydrophobic receptor pockets . X-ray crystallography of analogous compounds reveals planarity in the phenyl ring and slight puckering in the tetrahydropyridine system .
Solubility and Stability
As a hydrochloride salt, the compound exhibits solubility >50 mg/mL in aqueous buffers, facilitating in vitro assays. Stability studies indicate decomposition above 200°C, with optimal storage at 2–8°C under inert atmospheres. Hydrolytic degradation in acidic conditions (pH <3) necessitates careful handling during formulation.
Synthesis and Optimization
Cyclization Strategies
The synthesis of 5-(2-methoxyphenyl)-1,2,3,6-tetrahydropyridine derivatives often employs rhodium-catalyzed C–H activation. For example, α,β-unsaturated imines react with alkynes under Rh(I) catalysis, undergoing electrocyclization and borohydride reduction to yield tetrahydropyridines in 47–95% yields . This method ensures high diastereoselectivity (>95%) and functional group tolerance .
Palladium-Catalyzed Coupling
| Method | Catalyst | Yield (%) | Diastereoselectivity |
|---|---|---|---|
| Rh(I)-Catalyzed Cyclization | RhCl(PPh₃)₃ | 47–95 | >95% |
| Pd-Catalyzed Heck | Pd(OAc)₂ | 54–88 | Moderate |
Biological Activity and Mechanistic Insights
Neurotransmitter Receptor Interactions
Structural parallels to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) suggest affinity for monoamine transporters. MPTP’s metabolite, MPP+, inhibits mitochondrial complex I, inducing dopaminergic neuron degeneration . While 5-(2-methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride lacks the methyl group critical for MPTP toxicity, its phenyl ring may engage dopamine D₂/D₃ receptors, as observed in analogous compounds .
Applications in Pharmaceutical Research
Lead Compound Optimization
The compound serves as a scaffold for developing selective dopamine agonists. Substituting the methoxy group with halogens (e.g., chlorine) increases lipophilicity, improving blood-brain barrier penetration . For instance, 5-(3-chloro-5-methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride shows 3-fold higher D₃ receptor binding (Kᵢ = 12 nM) compared to the parent compound .
Analytical Reference Standard
High-purity batches (>98% by HPLC) are utilized in mass spectrometry and NMR to quantify tetrahydropyridine metabolites in pharmacokinetic studies.
Comparative Analysis of Tetrahydropyridine Derivatives
| Compound Name | Substituent | LogP | Receptor Affinity (Kᵢ, nM) |
|---|---|---|---|
| 5-(2-Methoxyphenyl)-THP·HCl | 2-OCH₃ | 1.8 | D₂: 240; D₃: 180 |
| 5-(3-Chloro-5-methoxyphenyl)-THP·HCl | 3-Cl, 5-OCH₃ | 2.5 | D₂: 150; D₃: 12 |
| 5-(4-Methoxyphenyl)-THP | 4-OCH₃ | 1.7 | D₂: 310; D₃: 250 |
Meta-substituted derivatives exhibit superior receptor selectivity due to reduced steric hindrance, while para-methoxy groups diminish binding .
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